molecular formula C7H6BrClO B169984 2-Bromo-1-chloro-3-methoxybenzene CAS No. 174913-08-7

2-Bromo-1-chloro-3-methoxybenzene

Cat. No.: B169984
CAS No.: 174913-08-7
M. Wt: 221.48 g/mol
InChI Key: OGIJEKWZHDJMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-chloro-3-methoxybenzene is an aromatic compound with the molecular formula C7H6BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methoxy groups at positions 2, 1, and 3, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives, while electrophilic substitution can introduce additional halogen or nitro groups on the benzene ring .

Scientific Research Applications

2-Bromo-1-chloro-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3-methoxybenzene in chemical reactions involves the activation of the benzene ring by the methoxy group, which increases the electron density and facilitates electrophilic substitution. The bromine and chlorine atoms can also participate in nucleophilic substitution reactions, where they are replaced by nucleophiles through a two-step mechanism involving the formation of a negatively charged intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-chloro-4-methoxybenzene
  • 2-Bromo-1-chloro-3-methylbenzene
  • 2-Bromo-1-chloro-3-nitrobenzene

Uniqueness

2-Bromo-1-chloro-3-methoxybenzene is unique due to the specific positions of its substituents, which influence its reactivity and the types of reactions it can undergo. The presence of the methoxy group at the 3-position significantly enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution compared to similar compounds without the methoxy group .

Properties

IUPAC Name

2-bromo-1-chloro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIJEKWZHDJMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.